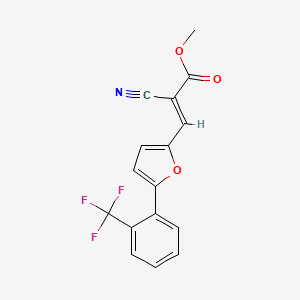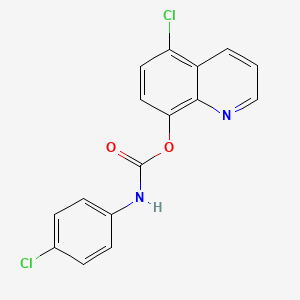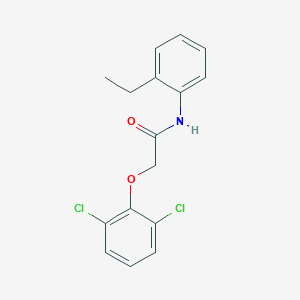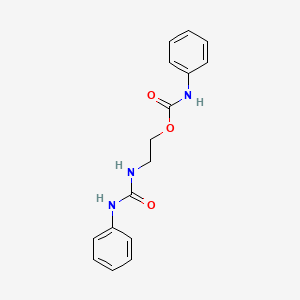
Methyl 2-cyano-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-cyano-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)acrylate is a complex organic compound characterized by its unique structure, which includes a cyano group, a trifluoromethyl group, and a furan ring
Preparation Methods
The synthesis of Methyl 2-cyano-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)acrylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Chemical Reactions Analysis
Methyl 2-cyano-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Methyl 2-cyano-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)acrylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 2-cyano-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)acrylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyano group and trifluoromethyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved often include inhibition or activation of specific enzymes, leading to downstream biological effects.
Comparison with Similar Compounds
Similar compounds to Methyl 2-cyano-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)acrylate include:
- 2-Cyano-3-(5-(2-trifluoromethyl-phenyl)-furan-2-yl)-acrylic acid
- 2-Cyano-3-(5-(3-trifluoromethyl-phenyl)-furan-2-yl)-acrylic acid
- 2-Cyano-3-(5-(4-nitro-phenyl)-furan-2-yl)-acrylic acid methyl ester
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity. The presence of different substituents, such as nitro or methyl groups, can significantly alter the compound’s properties, making this compound unique in its specific applications and effects.
Properties
CAS No. |
853347-56-5 |
|---|---|
Molecular Formula |
C16H10F3NO3 |
Molecular Weight |
321.25 g/mol |
IUPAC Name |
methyl (E)-2-cyano-3-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoate |
InChI |
InChI=1S/C16H10F3NO3/c1-22-15(21)10(9-20)8-11-6-7-14(23-11)12-4-2-3-5-13(12)16(17,18)19/h2-8H,1H3/b10-8+ |
InChI Key |
NORCGYDXMJGIRQ-CSKARUKUSA-N |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=C(O1)C2=CC=CC=C2C(F)(F)F)/C#N |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(O1)C2=CC=CC=C2C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-[(4-fluorophenyl)sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B11945608.png)



![Diethyl 2-{[(5-nitro-1,3-thiazol-2-yl)amino]methylene}malonate](/img/structure/B11945636.png)
